molecular formula C19H17NO2 B14591761 Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate CAS No. 61155-64-4

Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate

Katalognummer: B14591761
CAS-Nummer: 61155-64-4
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: PNJRMRPSGIBAQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate is a synthetic organic compound that features an indole ring system Indole derivatives are significant in both natural products and synthetic drugs due to their wide-ranging biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate, often involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole ring . Another common method involves the use of palladium-catalyzed cross-coupling reactions to form the indole core .

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that allow for high yield and purity. These methods often require stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61155-64-4

Molekularformel

C19H17NO2

Molekulargewicht

291.3 g/mol

IUPAC-Name

ethyl 3-indol-1-yl-3-phenylprop-2-enoate

InChI

InChI=1S/C19H17NO2/c1-2-22-19(21)14-18(15-8-4-3-5-9-15)20-13-12-16-10-6-7-11-17(16)20/h3-14H,2H2,1H3

InChI-Schlüssel

PNJRMRPSGIBAQS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C(C1=CC=CC=C1)N2C=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.